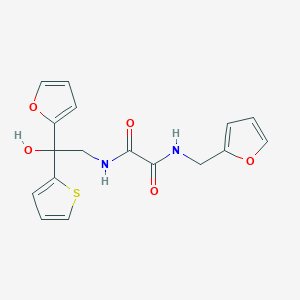

N1-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)-N2-(呋喃-2-基甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide” is a compound that has been mentioned in the context of being a novel IL-2/IL-15 Receptor antagonist . These compounds are inhibitors of the interactions of IL-2/15 to IL-2/15Rβ and are useful in the treatment of autoimmune and inflammatory diseases and graft rejection .

Chemical Reactions Analysis

This compound is an inhibitor of the interactions of IL-2/15 to IL-2/15Rβ . This suggests that it may interact with these receptors in a way that prevents them from functioning normally, which could have therapeutic effects in the treatment of certain diseases .科学研究应用

有机合成与催化

N1-(2-(呋喃-2-基)-2-羟基-2-(噻吩-2-基)乙基)-N2-(呋喃-2-基甲基)草酰胺及其衍生物的合成和应用已在有机合成和催化领域进行了探索。例如,相关呋喃和噻吩衍生物的光诱导直接氧化环化反应代表了一种无过渡金属的方法,用于构建高度官能化的多杂环化合物。该方法突出了这些杂芳族化合物在合成复杂分子结构中的实用性,而无需昂贵的金属或氧化剂 (Jin Zhang 等人,2017)。此外,由 N,N'-双(噻吩-2-基甲基)草酰胺促进的(杂)芳基氯化物和酰胺的铜催化偶联反应展示了该化合物在提高催化效率、拓宽适用于戈德伯格酰胺化的底物范围方面的作用 (Subhadip De 等人,2017)。

材料科学与聚合物化学

在材料科学中,呋喃和噻吩的衍生物已被纳入导电聚合物的骨架中,展示了这些杂环在开发电致变色材料和器件方面的潜力。例如,双(2-(3,4-乙撑二氧)噻吩)基单体的合成和表征突出了这些聚合物的低氧化电位和稳定的导电态,这些特性对于它们在电子和光子器件中的应用至关重要 (G. Sotzing 等人,1996)。此外,使用 2,5-双(羟甲基)呋喃的生物基聚酯的酶促合成展示了呋喃衍生物在可持续材料中的应用,表明了实现环保聚合物生产的一种有希望的途径 (Yi Jiang 等人,2014)。

光物理研究

含有呋喃和噻吩环的芳香氨基酮的分子相互作用和光物理性质的研究揭示了这些化合物的溶剂变色、晶体变色行为。该领域的研究提供了对呋喃和噻吩衍生物的电子结构如何影响其光学性质的见解,这对于设计具有特定光吸收或发射特性的材料至关重要 (Mohamed El-Sayed 等人,2003)。

作用机制

The mechanism of action of this compound appears to involve inhibition of the interactions of IL-2/15 to IL-2/15Rβ . This could potentially disrupt the signaling pathways associated with these receptors, which may help to alleviate symptoms of autoimmune and inflammatory diseases and prevent graft rejection .

未来方向

The future directions for research on this compound could involve further exploration of its potential uses in treating autoimmune and inflammatory diseases and preventing graft rejection . This could include preclinical studies to better understand its mechanism of action, followed by clinical trials to evaluate its safety and efficacy in humans.

属性

IUPAC Name |

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c20-15(18-10-12-4-1-7-23-12)16(21)19-11-17(22,13-5-2-8-24-13)14-6-3-9-25-14/h1-9,22H,10-11H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFLFKNNVJRXQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)

![1-isopropyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate](/img/structure/B2776086.png)

![(Z)-1-benzyl-3-(((3,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2776095.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2776096.png)

![2-[2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2776099.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)

![(Z)-N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2776102.png)